molecular formula C18H17NO4S B2430254 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate CAS No. 573696-09-0

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate

Cat. No.: B2430254
CAS No.: 573696-09-0
M. Wt: 343.4
InChI Key: CWVIKCJOROSWRM-UHFFFAOYSA-N
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Description

3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate is a synthetic organic compound that combines the structural features of thiazole and chromone moieties. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate typically involves the condensation of 4-methylthiazole with a chromone derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate is unique due to its specific combination of thiazole and chromone moieties, which may confer distinct biological activities and chemical properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-10-9-24-15(19-10)13-7-11-5-6-12(8-14(11)23-16(13)20)22-17(21)18(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVIKCJOROSWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C(C)(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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